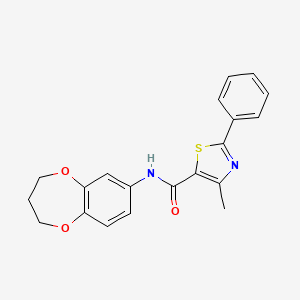
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide is a synthetic compound that has gained interest in scientific research due to its potential biological and medicinal properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells, such as topoisomerase II and histone deacetylase. It has also been suggested that this compound modulates the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells, while reducing the production of pro-inflammatory cytokines and reactive oxygen species. In vivo studies have shown that this compound inhibits tumor growth and metastasis, and reduces inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide in lab experiments is its high yield and purity. This compound can be synthesized using a simple and efficient method, and is readily available for research purposes. However, one limitation of using this compound is its potential toxicity and side effects, which may affect the interpretation of experimental results. Therefore, careful consideration should be given to the appropriate concentration and duration of treatment in lab experiments.
Orientations Futures
There are several future directions for the research of 5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases in clinical trials. Another direction is to explore its mechanism of action and identify its molecular targets using advanced techniques such as proteomics and genomics. Additionally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for various biomedical applications.
Méthodes De Synthèse
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 2-propen-1-amine and 2-mercapto-N-phenylbenzamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white solid with a high yield and purity.
Applications De Recherche Scientifique
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide has been studied for its potential biological and medicinal properties. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer’s disease.
Propriétés
IUPAC Name |
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS2/c1-2-9-18-11-6-4-3-5-10(11)16-14(17)12-7-8-13(15)19-12/h2-8H,1,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNFURNSSHWMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)


![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)

![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)
